4-Bromo-2-chloro-6-methoxyaniline
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Overview
Description
4-Bromo-2-chloro-6-methoxyaniline is an organic compound with the molecular formula C7H7BrClNO . It is a derivative of aniline, where the aniline ring is substituted with bromine, chlorine, and methoxy groups. This compound is used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and dyestuff industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-chloro-6-methoxyaniline can be synthesized through several methods:
Nitration and Reduction of Arenes: This classical method involves the nitration of aniline derivatives followed by reduction to form the desired compound.
Direct Nucleophilic Substitution: This method involves the direct substitution of halogens in haloarenes at high temperatures.
Copper-Mediated Chemistry: This involves the use of copper catalysts to facilitate the substitution reactions.
Modern Transition-Metal-Catalyzed Processes: These processes use palladium or other transition metals to catalyze the amination reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, often using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-6-methoxyaniline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a hydroxyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Copper catalysts, palladium catalysts.
Major Products
The major products formed from these reactions include various substituted anilines, phenols, and other aromatic compounds .
Scientific Research Applications
4-Bromo-2-chloro-6-methoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-6-methoxyaniline involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Signal Transduction Pathways: It may interfere with cellular signaling pathways, affecting cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methoxyaniline: Similar structure but lacks the chlorine atom.
3-Bromo-4-chloroaniline: Similar structure but lacks the methoxy group.
2-Bromo-5-methoxyaniline: Similar structure but has different substitution positions.
Uniqueness
4-Bromo-2-chloro-6-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and industry .
Properties
Molecular Formula |
C7H7BrClNO |
---|---|
Molecular Weight |
236.49 g/mol |
IUPAC Name |
4-bromo-2-chloro-6-methoxyaniline |
InChI |
InChI=1S/C7H7BrClNO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,10H2,1H3 |
InChI Key |
OXDYGEBBEJHIBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)Cl)N |
Origin of Product |
United States |
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